molecular formula C13H21N3O B2528232 3-cycloheptanecarbonyl-1-ethyl-1H-pyrazol-5-amine CAS No. 1856024-51-5

3-cycloheptanecarbonyl-1-ethyl-1H-pyrazol-5-amine

Cat. No.: B2528232
CAS No.: 1856024-51-5
M. Wt: 235.331
InChI Key: VMXDLNNFQJBAES-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 3-cycloheptanecarbonyl-1-ethyl-1H-pyrazol-5-amine can be achieved through several methods. One common approach involves the cyclocondensation of hydrazine with a carbonyl compound, followed by further functionalization . For instance, the reaction of cycloheptanone with hydrazine hydrate can form the corresponding hydrazone, which can then undergo cyclization to form the pyrazole ring. Subsequent alkylation with ethyl iodide can introduce the ethyl group at the desired position.

Industrial production methods may involve optimizing reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

3-cycloheptanecarbonyl-1-ethyl-1H-pyrazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at specific positions on the pyrazole ring.

Mechanism of Action

The mechanism of action of 3-cycloheptanecarbonyl-1-ethyl-1H-pyrazol-5-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to changes in cellular signaling pathways, ultimately affecting biological processes .

Comparison with Similar Compounds

3-cycloheptanecarbonyl-1-ethyl-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:

The uniqueness of this compound lies in its specific functional groups and ring structure, which can impart distinct chemical and biological properties.

Properties

IUPAC Name

(5-amino-1-ethylpyrazol-3-yl)-cycloheptylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O/c1-2-16-12(14)9-11(15-16)13(17)10-7-5-3-4-6-8-10/h9-10H,2-8,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMXDLNNFQJBAES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C(=O)C2CCCCCC2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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